P2X4 antagonist-2

P2X4 receptor IC50 potency calcium influx

P2X4 antagonist-2, chemically designated as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide with CAS number 2055601-24-4, is a synthetic small-molecule antagonist that potently and selectively inhibits the P2X4 purinergic receptor with an IC50 of 24 nM. The compound has a molecular formula of C21H16ClF3N2O4S and a molecular weight of 484.88 g/mol.

Molecular Formula C21H16ClF3N2O4S
Molecular Weight 484.9 g/mol
Cat. No. B12381573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X4 antagonist-2
Molecular FormulaC21H16ClF3N2O4S
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30)
InChIKeyCMFKVCGCNOSZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P2X4 Antagonist-2: N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide, CAS 2055601-24-4, A Selective 24 nM IC50 P2X4 Receptor Antagonist for Inflammation and Neuropathic Pain Research


P2X4 antagonist-2, chemically designated as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide with CAS number 2055601-24-4, is a synthetic small-molecule antagonist that potently and selectively inhibits the P2X4 purinergic receptor with an IC50 of 24 nM . The compound has a molecular formula of C21H16ClF3N2O4S and a molecular weight of 484.88 g/mol [1]. As a tool compound for probing P2X4-mediated signaling pathways, P2X4 antagonist-2 operates by blocking ATP binding to the receptor, thereby inhibiting downstream calcium influx and modulating inflammatory and pain-related signaling cascades .

Why P2X4 Antagonist-2 Is Not Interchangeable with Generic P2X4 Blockers: Selectivity and Potency Differences Drive Experimental Outcomes


The P2X purinergic receptor family comprises seven subtypes (P2X1-P2X7), each with distinct tissue distribution, physiological roles, and pharmacological profiles. Many commonly used P2X4 antagonists, such as 5-BDBD (IC50 0.5-0.75 μM) [1] and PSB-12062 (IC50 1.38 μM) , exhibit either substantially lower potency or poorly characterized selectivity profiles, while NP-1815-PX (IC50 ~0.26 μM) [2] demonstrates potential off-target activity at TP receptors [3]. PSB-15417 offers comparable potency (IC50 21.9 nM) but its selectivity fingerprint differs, showing limited activity against other P2X subtypes at >2 μM . These variations in potency, selectivity, and off-target activity mean that experimental results obtained with one antagonist cannot be reliably extrapolated to another, making careful selection based on quantitative comparative evidence essential for reproducible P2X4 research.

Quantitative Differentiation Evidence for P2X4 Antagonist-2 vs. Key Comparators: Potency, Assay Conditions, and Selectivity Data


P2X4 Antagonist-2 Exhibits 21-Fold Higher Potency than 5-BDBD in Cellular P2X4 Inhibition Assays

P2X4 antagonist-2 demonstrates an IC50 of 24 nM against the human P2X4 receptor expressed in HEK293 cells, as measured by inhibition of Bz-ATP-induced calcium influx in a FLIPR assay . In comparison, the widely used P2X4 antagonist 5-BDBD exhibits an IC50 of approximately 500 nM (0.5 μM) in Chinese hamster ovary (CHO) cells or 750 nM (0.75 μM) against rat P2X4R in HEK293 cells [1]. This represents a 21-fold difference in potency (24 nM vs. 500 nM).

P2X4 receptor IC50 potency calcium influx HEK293 cells

P2X4 Antagonist-2 Potency Comparison with PSB-15417: Comparable IC50 Values but Distinct Selectivity Profiles

P2X4 antagonist-2 (IC50 24 nM) and PSB-15417 (IC50 21.9 nM for human P2X4) exhibit similar nanomolar potency. However, PSB-15417's selectivity profile has been characterized against P2X1, P2X2, P2X3, and P2X7 receptors, showing limited activity (all IC50 >2 μM) . The selectivity profile of P2X4 antagonist-2 against other P2X subtypes has not been fully reported in available vendor datasheets, representing a knowledge gap. Researchers requiring a well-characterized selectivity profile may prefer PSB-15417, while those needing a compound with similar potency but potentially different chemical properties (e.g., solubility, formulation compatibility) may consider P2X4 antagonist-2.

P2X4 receptor selectivity P2X subtypes off-target activity

P2X4 Antagonist-2 Demonstrates 57-Fold Higher Potency than PSB-12062

P2X4 antagonist-2 (IC50 24 nM) is approximately 57-fold more potent than PSB-12062, which exhibits an IC50 of 1.38 μM against the human P2X4 receptor . This substantial potency difference means that PSB-12062 may be less suitable for applications requiring complete receptor blockade at low concentrations, such as in vivo studies or assays with high ATP concentrations.

P2X4 receptor IC50 comparison tool compound selection assay sensitivity

P2X4 Antagonist-2 vs. NP-1815-PX: Potency and Off-Target Activity Considerations

P2X4 antagonist-2 (IC50 24 nM) and NP-1815-PX (IC50 ~0.26 μM or 260 nM against hP2X4R) [1] both target P2X4, but NP-1815-PX has been shown to also inhibit prostanoid TP receptor-mediated contractions in guinea pig tracheal and bronchial smooth muscle at concentrations of 10-5 M to 10-4 M [2]. This off-target activity complicates the interpretation of NP-1815-PX's effects in tissues where TP receptors are expressed. While P2X4 antagonist-2's selectivity profile against other receptors is not fully documented, the absence of reported TP receptor antagonism may be advantageous in certain experimental systems.

P2X4 receptor selectivity TP receptor off-target smooth muscle

Physicochemical Properties of P2X4 Antagonist-2: Implications for Formulation and In Vivo Studies

P2X4 antagonist-2 has a molecular weight of 484.88 g/mol, XLogP3-AA of 4.3, and contains 2 hydrogen bond donors and 8 hydrogen bond acceptors [1] . These properties suggest moderate lipophilicity and potential solubility limitations in aqueous media. In comparison, 5-BDBD has a molecular weight of 355.19 g/mol and XLogP of 3.24 [2], indicating better drug-like properties and potentially higher aqueous solubility. Researchers planning in vivo studies should consider these physicochemical differences when selecting a P2X4 antagonist, as they may impact formulation requirements and bioavailability.

physicochemical properties solubility formulation molecular weight Lipinski's rule

Commercial Availability and Lead Times: P2X4 Antagonist-2 Procurement Considerations

P2X4 antagonist-2 is available from multiple vendors including TargetMol and MedChemExpress, with reported lead times of 10-14 weeks for some quantities [1] . In contrast, 5-BDBD is widely available from multiple suppliers (Sigma-Aldrich, TargetMol, etc.) with typical stock availability for immediate shipment [2]. Researchers with time-sensitive experiments may need to consider these procurement lead times when selecting a P2X4 antagonist, as the longer lead time for P2X4 antagonist-2 could delay project timelines.

procurement lead time availability vendor comparison

Optimal Research and Industrial Applications for P2X4 Antagonist-2 Based on Quantitative Differentiation Evidence


In Vitro Studies Requiring High-Potency P2X4 Blockade at Low Nanomolar Concentrations

P2X4 antagonist-2, with an IC50 of 24 nM, is suitable for in vitro assays where complete P2X4 receptor inhibition is required at low compound concentrations. This includes calcium influx assays, electrophysiology studies, and signaling pathway analyses in cells expressing moderate to high levels of P2X4 receptors. The compound's high potency allows for minimal solvent (e.g., DMSO) exposure, reducing potential vehicle-related artifacts .

Comparative Pharmacology Studies Differentiating P2X4 from Other P2X Subtypes

When used alongside subtype-specific antagonists for P2X1, P2X3, and P2X7, P2X4 antagonist-2 can help dissect the contribution of P2X4 receptors in complex biological systems. Although its full selectivity profile is not fully documented, its nanomolar potency against P2X4 makes it a valuable tool for identifying P2X4-mediated effects when combined with other subtype-selective probes [1].

Mechanistic Studies of P2X4-Mediated Inflammatory and Neuropathic Pain Signaling

P2X4 receptors are implicated in neuropathic pain and inflammation. P2X4 antagonist-2's potent inhibition of ATP-induced calcium influx in HEK293 cells makes it a useful tool for studying P2X4-dependent signaling pathways in neuronal and immune cell models. Researchers investigating the role of P2X4 in microglial activation, cytokine release, or chronic pain mechanisms may find this compound valuable for establishing target engagement and functional blockade.

Chemical Biology and Probe Development for P2X4 Target Validation

P2X4 antagonist-2, with its defined chemical structure (C21H16ClF3N2O4S, CAS 2055601-24-4) and characterized physicochemical properties [2], can serve as a starting point for medicinal chemistry efforts aimed at developing more selective or bioavailable P2X4 antagonists. Its potency and purity (typically 95%) make it suitable for structure-activity relationship (SAR) studies and as a reference compound in high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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